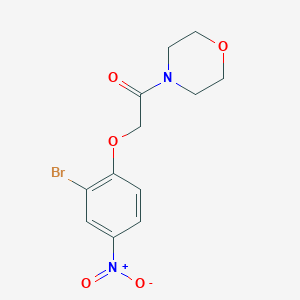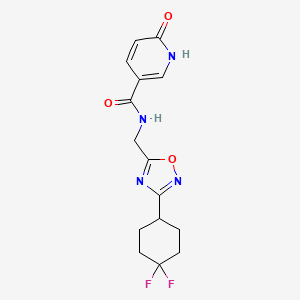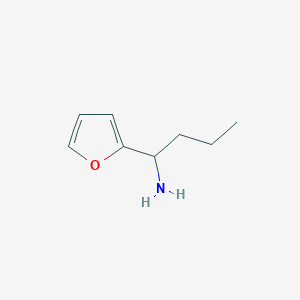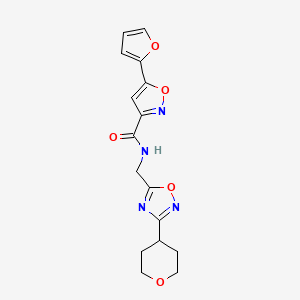
N-(6-(1H-1,2,4-triazol-1-il)pirimidin-4-il)benzofurano-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers, autoimmune diseases, and other inflammatory disorders.
Aplicaciones Científicas De Investigación
Agentes Anticancerígenos
Los derivados del 1,2,4-triazol, incluido el compuesto en cuestión, han mostrado resultados prometedores como agentes anticancerígenos . Por ejemplo, los compuestos 7d, 7e, 10a y 10d mostraron una prometedora actividad citotóxica contra la línea celular Hela . Estos compuestos tienen una selectividad adecuada contra las líneas celulares cancerosas normales y citotóxicas .
Agentes Antimicrobianos
Se sabe que los 1,2,4-triazoles poseen propiedades antimicrobianas . Se pueden utilizar en el diseño y síntesis de varios compuestos medicinales que actúan contra diferentes tipos de microbios .
Agentes Antioxidantes
Estos compuestos también exhiben propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo .
Agentes Antiinflamatorios
Los 1,2,4-triazoles pueden actuar como agentes antiinflamatorios . La inflamación es una respuesta natural del cuerpo a una lesión o enfermedad, y estos compuestos pueden ayudar a reducir esta respuesta y aliviar los síntomas .
Agentes Anticonvulsivos
Se ha encontrado que algunos 1,2,4-triazoles tienen propiedades anticonvulsivas . Esto los hace potencialmente útiles en el tratamiento de afecciones como la epilepsia .
Agentes Antidiabéticos
Los 1,2,4-triazoles también pueden actuar como agentes antidiabéticos . La diabetes es una afección que afecta la capacidad del cuerpo para regular los niveles de azúcar en la sangre, y estos compuestos pueden ayudar a controlar esto .
Agentes Antimigrañosos
También se ha encontrado que estos compuestos tienen propiedades antimigrañosas . Las migrañas son dolores de cabeza severos que pueden causar dolor e incomodidad significativos, y estos compuestos pueden ayudar a aliviar estos síntomas .
Descubrimiento de Fármacos
Los 1,2,3-triazoles son uno de los heterociclos de cinco miembros que contienen nitrógeno más importantes y tienen una amplia gama de aplicaciones en productos farmacéuticos, química supramolecular, síntesis orgánica, biología química e industria . Muchos compuestos medicinales prominentes que tienen un núcleo de 1,2,3-triazol están disponibles en el mercado .
Análisis Bioquímico
Biochemical Properties
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in the compound is known for its strong hydrogen bonding and dipole interactions, which enable it to bind effectively with biological receptors . This compound has been shown to interact with enzymes such as aromatase, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of the enzyme . Additionally, it can form hydrogen bonds with different targets, enhancing its pharmacokinetic and pharmacological properties .
Cellular Effects
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has demonstrated cytotoxic activity by inhibiting cell proliferation and inducing apoptosis . It has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and function . The compound’s ability to form hydrogen bonds with different cellular targets further enhances its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The triazole ring binds to the iron in the heme moiety of enzymes like aromatase, inhibiting their activity . Additionally, the compound can form hydrogen bonds with various targets, leading to changes in gene expression and cellular function . Molecular docking studies have shown that this compound fits well into the binding pockets of target enzymes, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products have been observed under certain conditions, which may affect its long-term efficacy . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over time, with sustained inhibition of target enzymes and continued impact on gene expression .
Dosage Effects in Animal Models
The effects of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of dose optimization to achieve desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism . The compound’s metabolism involves oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different pharmacological activities . These metabolic pathways can affect the compound’s efficacy and safety profile, highlighting the importance of understanding its metabolism in drug development .
Transport and Distribution
The transport and distribution of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by specific transporters, which facilitate its uptake and distribution within cells . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . The compound’s distribution within tissues is influenced by its ability to interact with plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)benzofuran-2-carboxamide is critical for its activity and function. The compound has been shown to localize in specific cellular compartments, such as the nucleus and mitochondria . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, where it can exert its effects on gene expression and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Propiedades
IUPAC Name |
N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O2/c22-15(12-5-10-3-1-2-4-11(10)23-12)20-13-6-14(18-8-17-13)21-9-16-7-19-21/h1-9H,(H,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZQZRUDDVCAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2572876.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone](/img/structure/B2572880.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2572882.png)
![2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2572883.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/no-structure.png)
![1-((1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2572887.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2572889.png)
![N-(1-cyanocyclobutyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2572890.png)


![[(4-Fluoro-2-nitrophenyl)carbamoyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2572893.png)

